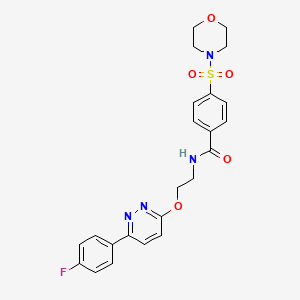

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(morpholinosulfonyl)benzamide

Descripción

BenchChem offers high-quality N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O5S/c24-19-5-1-17(2-6-19)21-9-10-22(27-26-21)33-14-11-25-23(29)18-3-7-20(8-4-18)34(30,31)28-12-15-32-16-13-28/h1-10H,11-16H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYTWVVKWALPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a pyridazine ring, a fluorophenyl group, and a morpholinosulfonyl benzamide moiety, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate design, which is crucial for its biological function. Below is a summary of its chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C25H22FN3O3 |

| Molecular Weight | 433.46 g/mol |

| CAS Number | 920408-54-4 |

| Solubility | Soluble in DMSO, slightly soluble in water |

The biological activity of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(morpholinosulfonyl)benzamide primarily involves its interaction with specific enzymes and receptors. The presence of the morpholine sulfonyl group suggests potential inhibition of certain enzymes, possibly including histone deacetylases (HDACs), which play critical roles in gene expression and cancer progression.

Biological Activity

- Antitumor Activity : Preliminary studies indicate that compounds similar to N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(morpholinosulfonyl)benzamide exhibit significant antitumor properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating their potential effectiveness as anticancer agents .

- HDAC Inhibition : Research has highlighted the compound's potential as an HDAC inhibitor. In vitro assays suggest that it may selectively inhibit class I HDACs, leading to increased acetylation of histones and subsequent modulation of gene expression involved in cell cycle regulation and apoptosis .

- Cell Cycle Arrest and Apoptosis : Studies have demonstrated that treatment with related compounds can induce G2/M phase arrest and promote apoptosis in cancer cell lines. The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, contributing to reduced cell viability .

Case Studies

A notable case study involved the evaluation of a structurally similar compound in xenograft models, where significant tumor growth inhibition was observed compared to control treatments. The study reported a tumor growth inhibition (TGI) rate of approximately 48% when administered at specific dosages, showcasing the therapeutic potential of this class of compounds .

Comparative Analysis

To better understand the unique properties of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(morpholinosulfonyl)benzamide, it is essential to compare it with similar compounds:

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| N-(2-Amino-4-Fluorophenyl)-4-bis(2-chloroethyl)-amino-benzamide | 1.30 | HDAC Inhibition |

| N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzamide | Not specified | Potential HDAC Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.